Ethyl pentafluoropropionylacetate
Overview
Description
Ethyl pentafluoropropionylacetate is a fluorinated ester with the molecular formula C7H7F5O3 . It is also known by other names such as Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate and Pentanoic acid, 4,4,5,5,5-pentafluoro-3-oxo-, ethyl ester . The compound has a molecular weight of 234.12 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h2-3H2,1H3
. The Canonical SMILES string is CCOC(=O)CC(=O)C(C(F)(F)F)(F)F
. These strings provide a textual representation of the molecule’s structure. Unfortunately, no 3D structure information was found in the search results.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.12 g/mol . It has a computed XLogP3-AA value of 2.1, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 8 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 234.03153489 g/mol . The compound appears as a colourless clear liquid .
Scientific Research Applications
Analytical Methodology in Forensic Science Ethyl pentafluoropropionylacetate has been used in forensic science, particularly in the analysis of hair samples for detecting substances like ethyl-glucuronide (EtG). It serves as an effective derivatizing agent, offering high recovery rates and stable derivatives, thereby aiding in the diagnosis of chronic alcohol consumption (Jurado et al., 2004).
Chemistry and Synthesis In the field of chemistry, this compound plays a significant role. For instance, it has been used in the synthesis of pentafluoroethyl trifluoroacetate, a process involving the perfluorination of ethyl acetate (Arimura et al., 1993). Moreover, it has been utilized in the preparation of pentafluoroethyl copper, a valuable agent in pentafluoroethylation reactions in organic chemistry (Serizawa et al., 2014).
Environmental Science In environmental studies, compounds related to this compound, such as perfluorochemicals (PFCs), are monitored due to their widespread occurrence and potential environmental impact. Research in this area includes the study of PFCs in urban watersheds and the characterization of their sources (Nguyen et al., 2011).
Pharmacological Research In the realm of pharmacology, related compounds such as ethyl acetate have been investigated for their potential in treating various health conditions. For example, ethyl acetate extract of Lagerstroemia speciosa leaves has been studied for its antidiabetic activity, with findings indicating its efficacy as an α-glucosidase inhibitor (Hou et al., 2009).
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Safety and Hazards
Ethyl pentafluoropropionylacetate is considered hazardous. It is a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .
Mechanism of Action
Target of Action
Ethyl pentafluoropropionylacetate is a fluorinated ester The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store in a well-ventilated place and keep the container tightly closed . It is also noted to be a flammable liquid and vapor, which may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
Ethyl pentafluoropropionylacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . The nature of these interactions often involves the formation of ester bonds, which can influence the activity of the enzyme and subsequently affect metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and lipid metabolism . Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain dehydrogenases, which are crucial for cellular respiration . This inhibition can result in changes in gene expression, particularly those genes involved in energy metabolism and stress responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, this compound can degrade into smaller fluorinated molecules, which may have different biochemical properties . In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular morphology and function, indicating its potential long-term impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biochemical effects.
Properties
IUPAC Name |
ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSZQXKIYWSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880144 | |
Record name | Ethyl pentafluoropropionyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663-35-4 | |
Record name | Ethyl pentafluoropropionyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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